molecular formula C50H48O8 B14125713 Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate

Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate

Cat. No.: B14125713
M. Wt: 776.9 g/mol
InChI Key: OEYWLMLTYBVNPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with other aromatic systems, while the carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate is unique due to the presence of multiple carboxylate groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C50H48O8

Molecular Weight

776.9 g/mol

IUPAC Name

tetrabutyl octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2(30),3,5,7,9,11,13,15,17,19,21,23(29),24(28),25-pentadecaene-5,7,18,20-tetracarboxylate

InChI

InChI=1S/C50H48O8/c1-5-9-25-55-47(51)37-21-17-33-29-13-15-31-35-19-23-39(49(53)57-27-11-7-3)46-40(50(54)58-28-12-8-4)24-20-36(44(35)46)32-16-14-30(41(29)42(31)32)34-18-22-38(45(37)43(33)34)48(52)56-26-10-6-2/h13-24H,5-12,25-28H2,1-4H3

InChI Key

OEYWLMLTYBVNPN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C6C5=C(C=C4)C7=C8C6=CC=C(C8=C(C=C7)C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

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